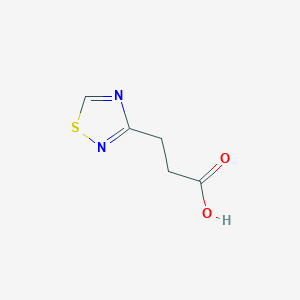![molecular formula C11H23NO B15279613 2-[(3,3,5-Trimethylcyclohexyl)amino]ethanol CAS No. 53443-98-4](/img/structure/B15279613.png)
2-[(3,3,5-Trimethylcyclohexyl)amino]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3,3,5-Trimethylcyclohexyl)amino]ethanol is a chemical compound known for its unique structure and properties. It is commonly used in various industrial and scientific applications due to its stability and reactivity. The compound is characterized by the presence of a cyclohexyl ring substituted with three methyl groups and an aminoethanol group, which imparts specific chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,3,5-Trimethylcyclohexyl)amino]ethanol typically involves the reaction of 3,3,5-trimethylcyclohexylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Reactants: 3,3,5-Trimethylcyclohexylamine and ethylene oxide.
Conditions: The reaction is usually conducted at elevated temperatures and pressures to facilitate the reaction.
Catalysts: Acidic or basic catalysts may be used to enhance the reaction rate and yield.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves:
Reactors: Continuous flow reactors are used to maintain consistent reaction conditions.
Purification: The product is purified using distillation or crystallization techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2-[(3,3,5-Trimethylcyclohexyl)amino]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenating agents and alkylating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Ketones and oxides.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-[(3,3,5-Trimethylcyclohexyl)amino]ethanol has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of biochemical pathways and as a probe in molecular biology experiments.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an additive in various formulations.
Mechanism of Action
The mechanism of action of 2-[(3,3,5-Trimethylcyclohexyl)amino]ethanol involves its interaction with specific molecular targets and pathways. The compound can:
Bind to Receptors: It may interact with specific receptors on cell surfaces, triggering a cascade of biochemical events.
Enzyme Inhibition: It can inhibit certain enzymes, affecting metabolic pathways.
Signal Transduction: The compound may influence signal transduction pathways, leading to various cellular responses.
Comparison with Similar Compounds
Similar Compounds
3,3,5-Trimethylcyclohexyl Acrylate: Similar in structure but differs in functional groups and reactivity.
3,3,5-Trimethylcyclohexylamine: Shares the cyclohexyl ring but lacks the aminoethanol group.
2-[(3,3,5-Trimethylcyclohexyl)amino]acetamide: Similar structure with different functional groups.
Uniqueness
2-[(3,3,5-Trimethylcyclohexyl)amino]ethanol is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.
Properties
CAS No. |
53443-98-4 |
|---|---|
Molecular Formula |
C11H23NO |
Molecular Weight |
185.31 g/mol |
IUPAC Name |
2-[(3,3,5-trimethylcyclohexyl)amino]ethanol |
InChI |
InChI=1S/C11H23NO/c1-9-6-10(12-4-5-13)8-11(2,3)7-9/h9-10,12-13H,4-8H2,1-3H3 |
InChI Key |
VWGCGVDEQCNKNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(C1)(C)C)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


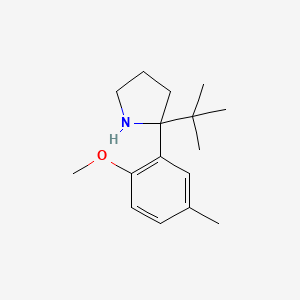
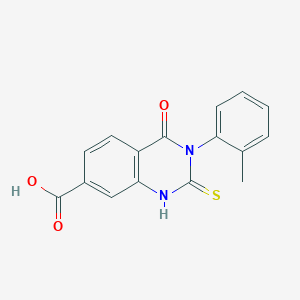
![Methyl 2,7-diazaspiro[4.4]nonane-1-carboxylate](/img/structure/B15279544.png)
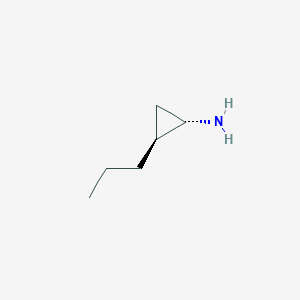
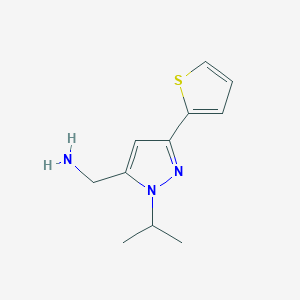



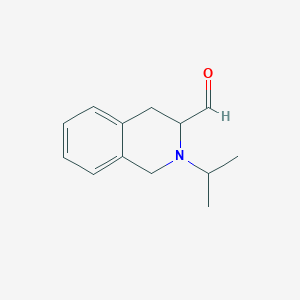
![4-isopentyl-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B15279590.png)
![Benzenesulfonylfluoride, 4-[[4-[(2-chloro-4-nitrophenoxy)methyl]phenyl]methoxy]-](/img/structure/B15279593.png)
![Benzenesulfonylfluoride, 4-[2-(2-chloro-5-nitrophenoxy)ethoxy]-](/img/structure/B15279607.png)
![2-Amino-1-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one](/img/structure/B15279616.png)
